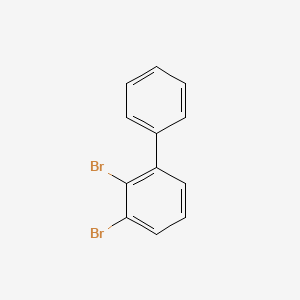
2,3-Dibromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromobiphenyl is a polybrominated biphenyl (PBB), a class of organic compounds where two bromine atoms are attached to a biphenyl structure. These compounds are known for their use as flame retardants and have been added to various products like plastics, textiles, and electronic devices to enhance their fire resistance . due to their toxicity and persistence in the environment, the use of PBBs has been restricted or banned in many regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst. The reaction typically takes place in a solvent like benzene or carbon tetrachloride, and the temperature is maintained to control the reaction rate and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process where biphenyl is exposed to bromine vapor in a controlled environment. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions with nucleophiles.
Oxidation and Reduction: The biphenyl structure can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted biphenyls can be formed.
Oxidation Products: Biphenyl carboxylic acids or quinones.
Reduction Products: Reduced biphenyls with fewer bromine atoms.
Scientific Research Applications
2,3-Dibromobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific biological activities.
Industry: Utilized in the development of flame retardants and other materials with enhanced fire resistance.
Mechanism of Action
The mechanism by which 2,3-Dibromobiphenyl exerts its effects involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes like CYP1A1. This activation leads to the metabolism and detoxification of the compound, but it can also result in toxic effects due to the formation of reactive intermediates .
Comparison with Similar Compounds
- 2,2’-Dibromobiphenyl
- 2,4-Dibromobiphenyl
- 3,3’-Dibromobiphenyl
- 4,4’-Dibromobiphenyl
Comparison: 2,3-Dibromobiphenyl is unique due to the specific positioning of the bromine atoms on the biphenyl structure, which influences its chemical reactivity and biological activity. Compared to other dibromobiphenyls, it may exhibit different binding affinities to receptors and enzymes, leading to distinct biological effects and applications .
Properties
CAS No. |
115245-06-2 |
|---|---|
Molecular Formula |
C12H8Br2 |
Molecular Weight |
312.00 g/mol |
IUPAC Name |
1,2-dibromo-3-phenylbenzene |
InChI |
InChI=1S/C12H8Br2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |
InChI Key |
ODVMOIOUMCXTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















